molecular formula C7H14O8S B3028939 3-O-Methylsulfonyl-D-glucopyranose CAS No. 40631-95-6

3-O-Methylsulfonyl-D-glucopyranose

Cat. No.: B3028939
CAS No.: 40631-95-6
M. Wt: 258.25
InChI Key: SRRSBHCHONHCPP-QTSLKERKSA-N
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Description

3-O-Methylsulfonyl-D-glucopyranose is a chemically modified monosaccharide derivative where a methylsulfonyl (-SO₂CH₃) group is introduced at the 3-O position of the D-glucopyranose ring. This modification enhances the compound’s reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the sulfonyl group. For example, methylsulfonyl groups are commonly used as leaving groups in carbohydrate chemistry, as seen in glycosylation reactions .

Properties

IUPAC Name

[(3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRSBHCHONHCPP-QTSLKERKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1C(C(OC(C1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721962
Record name 3-O-(Methanesulfonyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40631-95-6
Record name 3-O-(Methanesulfonyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methylsulfonyl-D-glucopyranose typically involves the methylation of D-glucopyranose followed by sulfonation. The reaction conditions often include the use of methanesulfonyl chloride (CH3SO2Cl) as the sulfonating agent and a base such as pyridine to facilitate the reaction . The process can be summarized as follows:

    Methylation: D-glucopyranose is treated with a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).

    Sulfonation: The methylated product is then reacted with methanesulfonyl chloride in the presence of pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-O-Methylsulfonyl-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted products with different functional groups replacing the sulfonyl group.

Mechanism of Action

The mechanism of action of 3-O-Methylsulfonyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing carbohydrate metabolism and other biochemical processes . The sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-O-Methylsulfonyl-D-glucopyranose and related glucopyranose derivatives:

Table 1: Structural and Functional Comparison of Glucopyranose Derivatives

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications References
This compound -SO₂CH₃ (C3) C₇H₁₄O₈S High reactivity in substitution reactions; potential glycosylation intermediate. Inferred
3-O-Methyl-D-glucopyranose -OCH₃ (C3) C₇H₁₄O₆ Stable methyl ether; used in metabolic studies .
Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside 4-nitrobenzoyl (C6), methyl (anomeric) C₂₁H₂₁NO₁₀ Lipophilic derivative; studied for solubility modifications .
Methyl 2,3,4-tri-O-acetyl-6-O-(4-nitrobenzoyl)-α-D-glucopyranoside Acetyl (C2,3,4), 4-nitrobenzoyl (C6) C₂₄H₂₇NO₁₃ Multi-protected intermediate for regioselective synthesis .
Methyl 3-C-phenylsulfonyl-D-glucopyranoside (anomers) -SO₂Ph (C3) C₁₃H₁₈O₈S Anomeric configuration (α/β) affects crystal packing and solubility .
1,6-Anhydro-β-D-glucopyranose 2,4-bis(4-methylbenzenesulfonate) -SO₂C₆H₄CH₃ (C2,4) C₂₀H₂₂O₁₀S₂ Rigidified ring structure; used in polymer chemistry .

Key Observations:

Reactivity: The methylsulfonyl group at C3 enhances leaving group ability compared to methyl ethers (e.g., 3-O-Methyl-D-glucopyranose) , making it valuable in glycosylation or cross-coupling reactions. This contrasts with acetylated derivatives (e.g., compounds in ), where ester groups stabilize the structure for selective deprotection.

Solubility : Bulky substituents like benzoyl or benzyl groups (e.g., ) reduce aqueous solubility, whereas methylsulfonyl groups introduce polarity without steric hindrance.

Stereochemical Effects: The position of sulfonation (C3 vs. C2/C4/C6) influences regioselectivity in subsequent reactions. For instance, 3-C-phenylsulfonyl derivatives exhibit distinct anomeric behaviors .

Analytical Characterization:

  • NMR Spectroscopy : Chemical shifts for methylsulfonyl groups are expected near δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C), distinct from acetyl (δ ~2.0–2.2 ppm) or benzoyl groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+Na]⁺) confirm molecular weights, as demonstrated for related compounds in .

Biological Activity

3-O-Methylsulfonyl-D-glucopyranose is a methylated derivative of D-glucopyranose, distinguished by the presence of a methanesulfonyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in interaction with various enzymes and transport proteins. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

  • Chemical Formula : C7_7H14_{14}O8_8S
  • Molecular Weight : Approximately 210.25 g/mol

Biological Activity Overview

Research indicates that this compound interacts with metabolic enzymes, particularly hexokinase, suggesting a role in glucose metabolism and signaling pathways. Studies have shown that related compounds can influence hexokinase activity in plant cells, hinting at possible interactions with similar metabolic pathways in other organisms .

Interaction Studies

A significant focus of research has been on the interaction of this compound with various enzymes. For instance:

  • Hexokinase Activity : Related compounds have been shown to affect hexokinase activity, which is critical for glucose sensing and metabolism in cells .
  • Transport Proteins : The compound may also interact with transport proteins, influencing cellular uptake and metabolic processes.

Study 1: Enzyme Interaction

In a study examining the effects of various glucopyranosides on hexokinase activity, it was found that this compound exhibited a modulation effect similar to that of other known glucose analogs. The results suggested that this compound could potentially serve as a substrate or inhibitor for hexokinase, impacting glucose metabolism pathways significantly .

Study 2: Cytoprotection Mechanisms

Although not directly focused on this compound, related research on methylated glucopyranosides indicated protective effects against oxidative stress in endothelial cells. These findings imply that similar compounds might share cytoprotective properties through pathways such as Nrf2/HO-1 activation, which could be relevant for understanding the broader biological implications of this compound .

Data Table: Biological Activities and Effects

Activity Effect Reference
Hexokinase InteractionModulation of enzyme activity
CytoprotectionPotential protective effects against oxidative stress
Transport Protein InteractionPossible influence on cellular uptake

Q & A

Basic: How to design a synthetic route for 3-O-Methylsulfonyl-D-glucopyranose while ensuring regioselective sulfonylation?

Methodological Answer:
Regioselective sulfonylation at the 3-OH position of D-glucopyranose requires protecting group strategies. A common approach involves:

Temporary Protection : Use acetyl or benzyl groups to block hydroxyl groups at positions 2, 4, and 2.

Sulfonylation : React the partially protected glucose with methanesulfonyl chloride (MsCl) in anhydrous pyridine or DMF at 0–5°C to minimize side reactions.

Deprotection : Remove protecting groups under mild conditions (e.g., Zemplén deacetylation with NaOMe/MeOH).
Key validation steps include NMR (e.g., 13C^{13}\text{C} chemical shifts for sulfonate at ~50 ppm) and mass spectrometry .

Advanced: What spectroscopic techniques resolve conformational ambiguities in this compound derivatives?

Methodological Answer:
Conformational analysis of the pyranose ring and sulfonate orientation requires:

  • ROESY NMR : Identifies through-space interactions between H-1 (axial/equatorial) and adjacent protons to confirm chair (4C1^{4}\text{C}_1) or boat conformations.
  • DFT Calculations : B3LYP/6-31+G(d) or MP2/6-31+G(d) methods model intramolecular hydrogen bonding and electron density distributions, particularly for sulfonate group interactions with adjacent hydroxyls .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C3-O-SO2_2-Me torsion angles).

Basic: How to validate the purity of this compound post-synthesis?

Methodological Answer:
Purity assessment combines:

  • HPLC-ELSD : Hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection quantifies unreacted glucose or byproducts.
  • TLC with Anisaldehyde Staining : Visualizes sulfonate-specific spots (Rf_f ~0.4 in 7:3 EtOAc:MeOH).
  • Elemental Analysis : Confirm sulfur content (~11.5% for C7_7H14_{14}O8_8S) .

Advanced: How to address contradictory data in glucose transport studies using this compound as a non-metabolizable analog?

Methodological Answer:
Discrepancies in uptake kinetics (e.g., variable KmK_m values across cell lines) arise due to:

Transporter Specificity : GLUT1 vs. GLUT4 selectivity can be tested using competitive inhibitors (e.g., cytochalasin B) in erythrocyte vs. adipocyte models.

Radiolabeled Tracers : Use 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled analogs to distinguish passive diffusion from active transport.

pH Dependence : Assess uptake at pH 6.5 (favoring proton-coupled transport) vs. pH 7.4.
Cross-validate with siRNA knockdown of specific GLUT isoforms .

Basic: What enzymatic systems are compatible with modifying this compound for glycoconjugate synthesis?

Methodological Answer:
Glycosyltransferases with broad substrate tolerance include:

  • Dictyoglomus thermophilum Glycosidases : Catalyze β(1→3) or α(1→4) linkages in chemo-enzymatic syntheses.
  • Sucrose Phosphorylase (SucP) : Transfers glucosyl units to sulfonated acceptors under mild conditions (pH 6.8, 30°C).
    Monitor reaction progress via TLC or MALDI-TOF MS for oligosaccharide profiling .

Advanced: How to resolve competing reaction pathways during sulfonate displacement in this compound?

Methodological Answer:
Competing nucleophilic substitutions (e.g., at C3 vs. adjacent positions) are mitigated by:

  • Solvent Polarity Control : Use DMSO to stabilize transition states for SN_\text{N}2 mechanisms.
  • Leaving Group Tuning : Replace methylsulfonyl with trifluoromethanesulfonyl (triflate) for faster displacement.
  • Temperature Gradients : Perform reactions at −20°C to favor kinetic over thermodynamic products.
    Characterize intermediates via 19F^{19}\text{F} NMR (for triflate derivatives) or X-ray crystallography .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Store desiccated at −20°C under argon to prevent hydrolysis of the sulfonate ester.
  • pH Stability : Avoid aqueous solutions outside pH 5–7.5; use lyophilization for long-term storage.
  • Light Sensitivity : Amber vials prevent UV-induced degradation of the glycosidic bond .

Advanced: How to model the solvation effects of this compound in molecular dynamics simulations?

Methodological Answer:

  • Force Field Parameterization : Derive sulfonate partial charges using RESP fitting at the HF/6-31G* level.
  • Explicit Solvent Models : Use TIP3P water boxes with 12 Å buffers and Na+^+ counterions for charge neutrality.
  • Free Energy Perturbation (FEP) : Calculate ΔGsolvation_\text{solvation} in water vs. DMSO to predict solubility trends.
    Validate against experimental hydration data (e.g., DSC or osmotic coefficient measurements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-O-Methylsulfonyl-D-glucopyranose
Reactant of Route 2
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3-O-Methylsulfonyl-D-glucopyranose

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